6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
Synthesis Analysis
Unfortunately, the specific synthesis process for “6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is not available in the search results. It’s possible that the synthesis process is proprietary to the manufacturers or not publicly disclosed .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results. This could be due to the novelty of the compound or the lack of publicly available research on it .Scientific Research Applications
Synthesis and Complex Formation
Oximes, such as 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, play a significant role in the synthesis of complex organic and inorganic compounds. They serve as intermediates in the preparation of various organic compounds, including amines, cyano and nitro compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. These compounds can complex with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II), indicating their potential application in the synthesis of simple and complex polyesters and polypyrroles (Musaev et al., 2020).
Biological and Pesticidal Activities
The structural modification of oxime derivatives has led to the discovery of novel natural-product-based pesticidal agents. Oxime sulfonate derivatives exhibit significant insecticidal activity against pests like the oriental armyworm, demonstrating the potential of oxime derivatives in agricultural applications (Wang et al., 2015).
Chemiluminescence and Light Emission
Sulfinyl- and sulfonyl-substituted compounds derived from oxime-based reactions have shown potential in chemiluminescence applications. These compounds undergo base-induced decomposition to emit light, which could be utilized in analytical chemistry and biological imaging (Watanabe et al., 2010).
Oxidative Desulfurization
The oxidative desulfurization of diesel fuels using supported catalysts is another application area. Oximes play a role in the removal of sulfur compounds from diesel, contributing to cleaner fuel technologies. This process is crucial for reducing the environmental impact of sulfur oxides emitted from diesel engines (Caero et al., 2005).
Antiviral and Medicinal Chemistry
Oxime derivatives with complex heterocyclic and aromatic substituents, such as this compound, are also explored for their antiviral and antimicrobial properties. These compounds have been used in the synthesis of antidepressants, sedatives, vasodilators, and other medicinal drugs, showcasing their versatile biological activity (Chen et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfinylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-15-4-6-17(7-5-15)27(25)19-8-1-13(10-23-19)11-24-26-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWYPPGZQZCWFS-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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